Hexafluoroarséniate de rubidium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

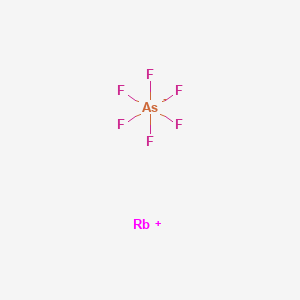

Rubidium hexafluoroarsenate is a chemical compound with the formula RbAsF₆. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique properties and applications in various scientific fields, including chemistry and materials science .

Applications De Recherche Scientifique

Rubidium hexafluoroarsenate has several applications in scientific research:

Mécanisme D'action

Target of Action

Rubidium hexafluoroarsenate is a complex inorganic compound

Mode of Action

It is known that the compound undergoes a structural transformation from the rhombohedral to the cubic phase in the temperature range of 305–436 k .

Biochemical Pathways

Arsenic, a component of rubidium hexafluoroarsenate, is known to interfere with various biochemical pathways, including those involving redox reactions, resistance, methylation, and demethylation .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Rubidium hexafluoroarsenate. For instance, temperature changes can trigger a structural transformation in the compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rubidium hexafluoroarsenate can be synthesized through the reaction of rubidium fluoride with arsenic pentafluoride. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the arsenic pentafluoride. The general reaction is as follows: [ \text{RbF} + \text{AsF}_5 \rightarrow \text{RbAsF}_6 ]

Industrial Production Methods: In industrial settings, rubidium hexafluoroarsenate is produced by reacting rubidium carbonate with hydrofluoric acid to form rubidium fluoride, which is then reacted with arsenic pentafluoride. The process requires careful handling of the reactants due to their corrosive nature .

Analyse Des Réactions Chimiques

Types of Reactions: Rubidium hexafluoroarsenate primarily undergoes substitution reactions. It can react with various cations to form different hexafluoroarsenate salts. For example, it can react with potassium chloride to form potassium hexafluoroarsenate and rubidium chloride: [ \text{RbAsF}_6 + \text{KCl} \rightarrow \text{KAsF}_6 + \text{RbCl} ]

Common Reagents and Conditions: Common reagents for reactions involving rubidium hexafluoroarsenate include alkali metal chlorides and other halides. These reactions typically occur at room temperature and in aqueous solutions.

Major Products: The major products of these reactions are typically other hexafluoroarsenate salts and rubidium halides .

Comparaison Avec Des Composés Similaires

- Potassium hexafluoroarsenate (KAsF₆)

- Sodium hexafluoroarsenate (NaAsF₆)

- Cesium hexafluoroarsenate (CsAsF₆)

Comparison: Rubidium hexafluoroarsenate is unique among these compounds due to the specific properties imparted by the rubidium ion. It has a higher solubility in water compared to cesium hexafluoroarsenate and different thermal stability characteristics compared to potassium and sodium hexafluoroarsenates .

Rubidium hexafluoroarsenate stands out for its specific applications in materials science and its unique phase transition properties, which are not as pronounced in the other hexafluoroarsenate salts .

Propriétés

IUPAC Name |

hexafluoroarsenic(1-);rubidium(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSNUSHTOTAKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557420 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.380 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43023-95-6 |

Source

|

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/new.no-structure.jpg)

![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)